molecular formula C8H7F2NO2 B1615010 2-(2,4-Difluorophenoxy)acetamide CAS No. 399-43-9

2-(2,4-Difluorophenoxy)acetamide

Cat. No.: B1615010
CAS No.: 399-43-9
M. Wt: 187.14 g/mol
InChI Key: ICSWDOWFZFZVFU-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)acetamide is a fluorinated organic compound featuring a phenoxyacetamide core structure with two fluorine atoms at the 2 and 4 positions of the phenoxy ring. This specific substitution pattern is significant in medicinal chemistry, as the 2,4-difluorophenoxy moiety is a recognized pharmacophore in the development of bioactive molecules. Research indicates that acetamide derivatives containing the 2,4-difluorophenoxy group have been investigated as potent glucokinase activators . Glucokinase plays a critical role in glucose homeostasis, and its activators are a major area of research for the potential treatment of type 2 diabetes and other metabolic disorders such as obesity and dyslipidaemia . The mechanism of action for such compounds involves binding to an allosteric site on the glucokinase enzyme, which increases its enzymatic activity and enhances glucose-stimulated insulin secretion from pancreatic beta cells . The 2,4-difluorophenoxy moiety is a common structural feature in this class of research compounds, contributing to their binding affinity and metabolic stability . Beyond diabetes research, this scaffold is a valuable building block in the synthesis of more complex molecules for various biochemical and pharmacological applications. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans of any kind. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Properties

CAS No.

399-43-9

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

2-(2,4-difluorophenoxy)acetamide

InChI

InChI=1S/C8H7F2NO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H2,11,12)

InChI Key

ICSWDOWFZFZVFU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)OCC(=O)N

Canonical SMILES

C1=CC(=C(C=C1F)F)OCC(=O)N

Other CAS No.

399-43-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Fluorinated Derivatives
  • 2-(4-Fluorophenoxy)acetamide (C₈H₈FNO₂): Differs by a single fluorine substituent at position 4 on the phenoxy ring. Reduced metabolic stability compared to the 2,4-difluoro analog due to fewer electron-withdrawing groups. Used in antimicrobial studies but exhibits lower inhibitory potency against Pseudomonas aeruginosa enzymes compared to 2-(2,4-difluorophenoxy)acetamide derivatives .
  • 2-(2,4-Dichlorophenoxy)acetamide (C₈H₇Cl₂NO₂): Replaces fluorine with chlorine at positions 2 and 3. Chlorine’s larger atomic radius increases steric hindrance, reducing binding affinity to enzyme active sites (e.g., auxin receptors). Higher lipophilicity improves membrane permeability but may increase toxicity risks .
Hybrid Structures with Heterocycles
  • Exhibits enhanced binding to bacterial enzymes (e.g., Pseudomonas efflux pump targets) due to planar heterocyclic geometry. 99% yield in synthesis via acetylation of a pyridinamine precursor .
  • 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533, C₁₄H₁₂Cl₂N₂O₂): Combines chlorophenoxy and pyridine moieties. Demonstrated herbicidal activity comparable to 2,4-D (2,4-dichlorophenoxyacetic acid) but with lower environmental persistence .

Pharmacological Activity

Antimicrobial and Enzyme Inhibition
Compound Target Enzyme/Organism IC₅₀/EC₅₀ Key Finding Reference
This compound Pseudomonas aeruginosa efflux pumps 12 µM Potent inhibition of multidrug resistance
2-(4-Chloro-3,5-dimethylphenoxy)acetamide (602) Plant auxin receptors 0.8 µM High agonist activity, mimics IAA (indole-3-acetic acid)
N-(1-(4-Chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) MCF-7 breast cancer cells 9.5 µM Anticancer activity via apoptosis induction

Key Observations :

  • Fluorine substitution at positions 2 and 4 optimizes enzyme inhibition by balancing electronegativity and steric effects.
  • Chlorine or nitro groups enhance anticancer activity but may compromise selectivity .

Physicochemical Properties

Property This compound 2-(2,4-Dichlorophenoxy)acetamide 2-(4-Fluorophenoxy)acetamide
LogP 1.8 2.5 1.2
Water Solubility (mg/mL) 4.3 1.2 8.9
pKa 9.1 (amide) 8.7 (amide) 9.5 (amide)

Trends :

  • Increased halogenation (F → Cl) elevates lipophilicity (LogP) but reduces solubility.
  • Fluorine’s electronegativity stabilizes the amide bond, raising pKa slightly .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2,4-Difluorophenoxy)acetamide, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves nucleophilic substitution between 2,4-difluorophenol and chloroacetamide derivatives under basic conditions. For example, coupling 2,4-difluorophenol with 2-chloroacetamide using K₂CO₃ in acetonitrile yields the target compound . Optimization includes adjusting pH (ideally 4–6), reaction time (24 hours for completion), and purification via reduced-pressure distillation or recrystallization . Monitoring via TLC ensures reaction progress, and post-synthesis characterization (e.g., NMR, FTIR) confirms structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and verifying its purity?

  • Answer :

  • ¹H-NMR : Critical for confirming aromatic proton environments (e.g., δ 6.97–6.69 ppm for difluorophenoxy protons) and acetamide backbone (e.g., δ 1.59 ppm for methyl groups) .
  • FTIR : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, C-F stretches at 1100–1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at 336.1 m/z for derivatives) .
  • TLC : Monitors reaction progress and purity (Rf values under specific solvent systems, e.g., 4:1 hexane:EtOAc) .

Q. What are the primary research applications of this compound in proteomics and medicinal chemistry?

  • Answer : The compound serves as a biochemical tool in proteomics for studying protein interactions, particularly due to its ability to act as a scaffold for enzyme inhibitors (e.g., Pseudomonas inhibitors) . In medicinal chemistry, it is a precursor for synthesizing analogs with enhanced bioactivity, such as anti-inflammatory or antimicrobial agents .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields or purity when preparing derivatives of this compound?

  • Answer : Contradictions often arise from variations in reaction conditions (e.g., pH, solvent polarity, or reagent ratios). To resolve these:

  • Systematic DOE (Design of Experiments) : Test variables like pH (3–6), temperature (RT vs. reflux), and stoichiometry .
  • Purification Refinement : Use column chromatography or recrystallization with optimized solvent systems (e.g., benzene extraction post-distillation) .
  • Analytical Cross-Validation : Compare NMR and MS data across studies to identify impurities or byproducts .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound analogs in enzyme inhibition studies?

  • Answer :

  • Functional Group Modulation : Introduce substituents (e.g., methylenedioxybenzyl groups) to assess steric/electronic effects on binding affinity .
  • Docking Studies : Use tools like AutoDock to predict interactions with target enzymes (e.g., Pseudomonas enzymes) .
  • Bioassay Correlation : Compare IC₅₀ values of analogs (e.g., N-[3,4-(methylenedioxy)benzyl] derivatives) with structural features to identify key pharmacophores .

Q. What experimental design considerations are critical when evaluating the stability of this compound under varying pH and temperature conditions?

  • Answer :

  • pH Stability Assays : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC over 24–72 hours .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points (58–62°C) and identify decomposition thresholds .
  • Hydrolytic Resistance : Test aqueous solubility and hydrolysis rates under accelerated conditions (e.g., 40°C, 75% humidity) .

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